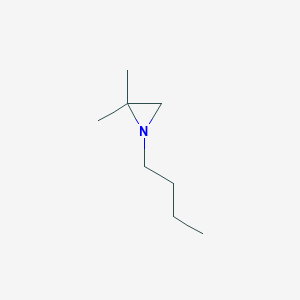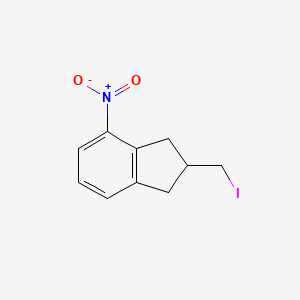
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt, also known as sodium 5,5-diethylbarbiturate, is a derivative of barbituric acid. This compound is part of the barbiturate family, which is known for its sedative and hypnotic properties. Barbiturates have been used historically in medicine for their central nervous system depressant effects, although their use has declined due to the development of safer alternatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a strong base such as sodium ethoxide. For the specific preparation of 1-butyl-5,5-diethylbarbituric acid, the process begins with the preparation of diethyl n-butylmalonate. This intermediate is then reacted with urea under reflux conditions to yield the desired barbituric acid derivative .
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Barbituric acid derivatives, including 1-butyl-5,5-diethylbarbituric acid, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the molecule, altering its chemical properties.
科学的研究の応用
Barbituric acid derivatives have a wide range of applications in scientific research. They are used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . In biology, these compounds serve as enzyme inhibitors and probes for studying biochemical pathways . In medicine, barbiturates have been used as sedatives, anesthetics, and anticonvulsants . Industrially, they are employed as buffering agents in various chemical processes .
作用機序
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Additionally, barbiturates inhibit glutamate-induced depolarizations, further contributing to their sedative effects .
類似化合物との比較
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt can be compared with other barbiturates such as phenobarbital, pentobarbital, and thiopental. While all these compounds share a common barbituric acid core, their pharmacological properties vary based on the substituents attached to the core structure. For instance:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used as a short-acting anesthetic.
Thiopental: Employed as an ultra-short-acting anesthetic for induction of anesthesia.
The uniqueness of 1-butyl-5,5-diethylbarbituric acid lies in its specific substituents, which influence its pharmacokinetics and pharmacodynamics, making it suitable for particular applications in research and industry.
特性
CAS番号 |
64058-19-1 |
|---|---|
分子式 |
C12H19N2NaO3 |
分子量 |
262.28 g/mol |
IUPAC名 |
sodium;1-butyl-5,5-diethyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1 |
InChIキー |
XTWSCSNDXKSPIX-UHFFFAOYSA-M |
正規SMILES |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


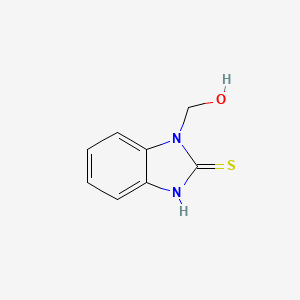
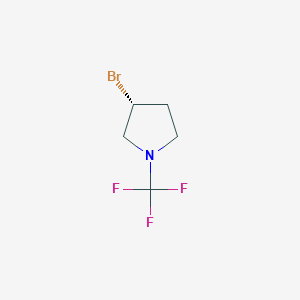
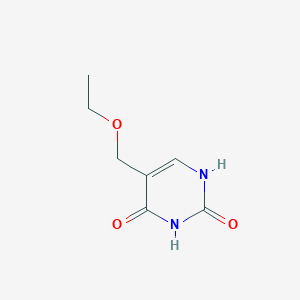
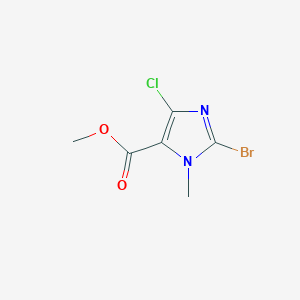
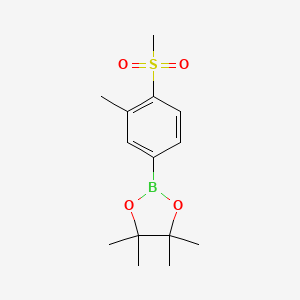

![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
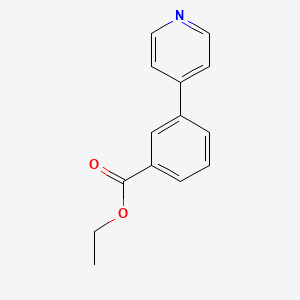
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
